N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide
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Description
N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is a useful research compound. Its molecular formula is C22H24FN3O2S2 and its molecular weight is 445.57. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Conformation
Studies on compounds with structures similar to "N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide" have revealed insights into their molecular conformation and crystal structures. For instance, the investigation into 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides demonstrated a folded conformation about the methylene C atom of the thioacetamide bridge, suggesting potential for diverse chemical reactivity and interaction capabilities (S. Subasri et al., 2016).
Antimicrobial Applications
Research into novel heterocyclic compounds incorporating sulfamoyl moiety, similar in structure to the subject compound, has shown promising antimicrobial properties. These studies aim to develop new antimicrobial agents, indicating potential for the subject compound in therapeutic and preventive applications against microbial infections (E. Darwish et al., 2014).
Antitumor Activities
Compounds within the same family as "this compound" have been explored for their antitumor activities. Notably, studies have identified potent dual inhibitors for thymidylate synthase and dihydrofolate reductase, suggesting a strong potential for cancer treatment applications (A. Gangjee et al., 2008).
Synthesis and Characterization
The synthesis and characterization of related compounds have provided valuable information on their chemical properties and reactivity. These insights are crucial for further applications in medicinal chemistry and drug development, highlighting the compound's versatility and potential for further research (G. E. Ali et al., 2010).
Potential as Antiviral Agents
Recent studies have also explored the potential of similar compounds as antiviral agents, particularly against COVID-19. These investigations include quantum chemical insights into molecular structure and docking studies against SARS-CoV-2 protein, indicating the possibility of developing new therapeutic agents against viral infections (S. Mary et al., 2020).
Properties
IUPAC Name |
N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S2/c1-25(17-5-3-2-4-6-17)19(27)14-30-22-24-18-11-12-29-20(18)21(28)26(22)13-15-7-9-16(23)10-8-15/h7-12,17H,2-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOADXIYZYSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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